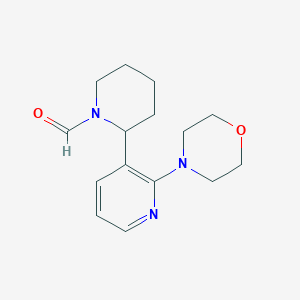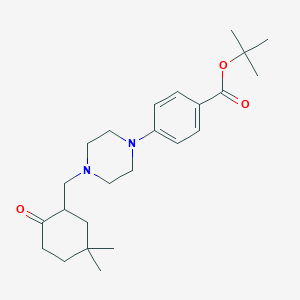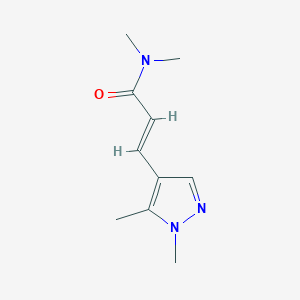
1-(2-Hydroxy-5-nitropyridin-3-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-羟基-5-硝基吡啶-3-基)乙酮是一种化学化合物,分子式为C7H6N2O4。它是吡啶的衍生物,其特点是在吡啶环的2位有一个羟基,在5位有一个硝基,以及在3位有一个乙酮基。
准备方法
合成路线和反应条件
1-(2-羟基-5-硝基吡啶-3-基)乙酮的合成通常包括2-羟基-3-吡啶酮的硝化,然后是乙酰化。硝化反应可以使用浓硝酸和硫酸的混合物在受控温度条件下进行。然后将所得的硝基化合物在催化剂(如吡啶)存在下用乙酸酐乙酰化,以生成1-(2-羟基-5-硝基吡啶-3-基)乙酮。
工业生产方法
该化合物的工业生产方法可能涉及类似的合成路线,但规模更大。使用连续流动反应器和优化的反应条件可以提高生产过程的效率和收率。此外,还采用重结晶和色谱等纯化技术来获得高纯度的化合物。
化学反应分析
反应类型
1-(2-羟基-5-硝基吡啶-3-基)乙酮会发生各种化学反应,包括:
氧化: 羟基可以被氧化形成羰基。
还原: 硝基可以被还原为氨基。
取代: 羟基和硝基可以参与亲核取代反应。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾 (KMnO4) 和三氧化铬 (CrO3)。
还原: 使用还原剂,例如在钯催化剂 (Pd/C) 或硼氢化钠 (NaBH4) 存在下的氢气 (H2)。
取代: 可以在碱性条件下使用烷氧基或胺等亲核试剂。
形成的主要产物
氧化: 形成 1-(2-氧代-5-硝基吡啶-3-基)乙酮。
还原: 形成 1-(2-羟基-5-氨基吡啶-3-基)乙酮。
取代: 根据所用亲核试剂的不同,形成各种取代衍生物。
科学研究应用
1-(2-羟基-5-硝基吡啶-3-基)乙酮在科学研究中有多种应用:
化学: 用作合成更复杂有机分子的构建单元。
生物学: 研究其潜在的生物活性,包括抗菌和抗炎特性。
医学: 探索其在药物开发中的潜在用途,特别是作为药物活性化合物的先导物。
工业: 用于生产染料、颜料和其他工业化学品。
作用机制
1-(2-羟基-5-硝基吡啶-3-基)乙酮的作用机制涉及其与特定分子靶标和途径的相互作用。羟基和硝基在其反应性和生物活性中起着至关重要的作用。该化合物可以与酶和受体相互作用,导致各种生化效应。例如,硝基可以被还原形成反应性中间体,这些中间体可以与细胞成分相互作用,从而导致抗菌或抗炎作用。
相似化合物的比较
类似化合物
1-(2-羟基-3-吡啶基)乙酮: 缺少硝基,使其在某些化学反应中反应性较低。
1-(2-羟基-5-氯吡啶-3-基)乙酮: 含有氯原子而不是硝基,导致不同的反应性和生物活性。
1-(2-羟基-5-甲基吡啶-3-基)乙酮: 含有甲基而不是硝基,影响其化学和生物性质。
独特性
1-(2-羟基-5-硝基吡啶-3-基)乙酮由于吡啶环上同时存在羟基和硝基而独一无二。这种官能团的组合赋予了独特的反应性和生物活性,使其成为研究和工业中各种应用的宝贵化合物。
属性
分子式 |
C7H6N2O4 |
|---|---|
分子量 |
182.13 g/mol |
IUPAC 名称 |
3-acetyl-5-nitro-1H-pyridin-2-one |
InChI |
InChI=1S/C7H6N2O4/c1-4(10)6-2-5(9(12)13)3-8-7(6)11/h2-3H,1H3,(H,8,11) |
InChI 键 |
TWHBILSYMVFECO-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=CC(=CNC1=O)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[(4-tert-butylphenyl)methylidene]-1H,2H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B11815685.png)
![7-(tert-Butoxycarbonyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a][1,4]diazepine-3-carboxylic acid](/img/structure/B11815690.png)

![Cyclohexanecarboxylic acid, 3,4-bis[[3-(3,4-dihydroxyphenyl)-1-oxo-2-propen-1-yl]oxy]-1,5-dihydroxy-, (1R,3S,4S,5S)-rel-](/img/structure/B11815695.png)

![2-(Piperidin-4-yl)oxazolo[5,4-b]pyridine](/img/structure/B11815701.png)
![5,6,7-Trimethoxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B11815705.png)
![Ethyl 2-chloro-2-[(2,4-difluorophenyl)hydrazinylidene]acetate](/img/structure/B11815716.png)





